molecular formula C8H10N2O2S B2871288 Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate CAS No. 2445750-38-7

Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

Cat. No. B2871288
CAS RN: 2445750-38-7
M. Wt: 198.24
InChI Key: BBWKPFKVCNCIMT-CRCLSJGQSA-N
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Description

Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate, commonly known as MATC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Transformations

Wittig Olefination for Cyclopropyl Amino Acids : Cativiela et al. (1996) demonstrated the utility of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in synthesizing cyclopropyl amino acids via Wittig olefination, highlighting its importance in producing high yields of enantiomerically pure cyclopropyl amino acids (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Thiadiazoles and Triazoles from Cyclopropane Dicarboxylic Acid : Sharba et al. (2005) explored new heterocyclic derivatives of cyclopropane dicarboxylic acid, producing thiadiazole and 1,2,4-triazole moieties. This study expands the cyclopropane derivative library and opens up new pathways for chemical synthesis (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. The reaction maintains enantiomeric purity and showcases an efficient approach to synthesize complex molecules (Lifchits & Charette, 2008).

Cyclopropane in Conformational Analysis and Drug Design

Conformationally Restricted Cyclopropane Analogs of Histamine : Kazuta et al. (2003) designed cyclopropane-based analogs of histamine as conformationally restricted analogues to investigate bioactive conformations and improve activity, particularly targeting histamine receptors (Kazuta, Hirano, Natsume, Yamada, Kimura, Matsumoto, Furuichi, Matsuda, & Shuto, 2003).

Advanced Syntheses and Applications

Synthesis of Spirocyclopropane Anellated Heterocycles : Meijere et al. (1989) developed methods for the synthesis of spirocyclopropane anellated heterocyclic carboxylates, showing the versatility of cyclopropane derivatives in constructing complex heterocyclic structures (Meijere, Teichmann, Yu, Kopf, Oly, & Thienen, 1989).

Deuterium-Labeled Cyclopropane Derivatives for Biosynthesis Studies : Ramalingam, Kalvin, and Woodard (1984) detailed the synthesis of deuterium-labeled cyclopropane derivatives, crucial for studying the biosynthesis of ethylene in plants and providing insights into enzymatic mechanisms involving cyclopropane rings (Ramalingam, Kalvin, & Woodard, 1984).

properties

IUPAC Name

methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKPFKVCNCIMT-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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